6-氯-4-((3-乙氧基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The quinoline core could be synthesized using the Skraup or Doebner-Miller synthesis . The ethoxybenzyl group could be introduced through a nucleophilic substitution reaction, and the methyl ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline core is planar due to the conjugated pi system, and the other groups would add steric bulk .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chloro group could be substituted with other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the ethoxybenzyl and methyl ester groups .科学研究应用
合成方法
涉及该化合物及其类似物的研究的主要领域之一是新合成路线和方法的开发。例如,Gao 等人(2011 年)描述了通过一锅反应合成含亚甲二氧基的 2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物,突出了喹啉衍生物在有机合成中的多功能性 (Gao、Liu、Jiang 和 Li,2011 年)。类似地,Ornstein 等人(1991 年)提供了关于 6-氧代十二氢异喹啉-3-羧酸酯合成的见解,作为 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂的中间体,证明了该化合物在药物化学中的相关性 (Ornstein、Arnold、Augenstein 和 Paschal,1991 年)。
潜在的生物活性
研究还深入探讨了这些化合物的潜在生物活性。Kawashima 等人(1979 年)研究了 N-甲基-3-甲基-6, 7-二羟基-1, 2, 3, 4-四氢异喹啉-3-羧酸 (MDTI) 的抗氧化特性,表明这些化合物在治疗应用中的潜力 (Kawashima、Itoh、Matsumoto、Miyoshi 和 Chibata,1979 年)。
化学性质和转化
另一个关注领域是探索喹啉衍生物的化学性质和转化。Hazra 等人(2018 年)合成了基于喹啉的位向异构体,并研究了它们对 Al3+ 和 Zn2+ 离子的荧光传感特性,展示了喹啉衍生物在传感应用中的实用性 (Hazra、Roy、Mukherjee、Maiti 和 Roy,2018 年)。此外,Desai、Harsorab 和 Mehtaa(2021 年)开发了 6-氨基-1-(((2-氯喹啉-3-基)亚甲基)氨基)-2-氧代-4-(芳基)-1,2-二氢吡啶-3,5-二腈,并评估了它们的抗菌和抗真菌活性,从而有助于理解这些化合物的生物活性潜力 (Desai、Harsorab 和 Mehtaa,2021 年)。
作用机制
安全和危害
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 3-ethoxybenzaldehyde with 6-chloro-1,2-dihydroquinoline-2,4-dione, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then coupled with methyl 3-oxo-2-phenylbutanoate to form the final product.", "Starting Materials": [ "3-ethoxybenzaldehyde", "6-chloro-1,2-dihydroquinoline-2,4-dione", "sodium borohydride", "methyl 3-oxo-2-phenylbutanoate", "acetic acid", "sodium acetate", "methanol", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-ethoxybenzaldehyde with 6-chloro-1,2-dihydroquinoline-2,4-dione in acetic acid with sodium acetate as a catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the amine intermediate.", "Step 3: Coupling of the amine intermediate with methyl 3-oxo-2-phenylbutanoate in chloroform with diethyl ether as a solvent to form the final product, Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS 编号 |
1251632-11-7 |
分子式 |
C20H19ClN2O4 |
分子量 |
386.83 |
IUPAC 名称 |
methyl 6-chloro-4-[(3-ethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-14-6-4-5-12(9-14)11-22-18-15-10-13(21)7-8-16(15)23-19(24)17(18)20(25)26-2/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI 键 |
BKFQNQNCDVEGGW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。